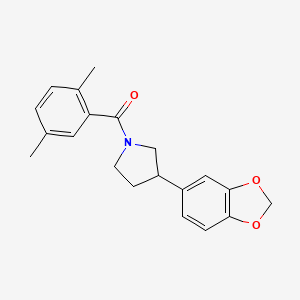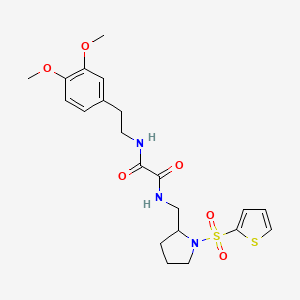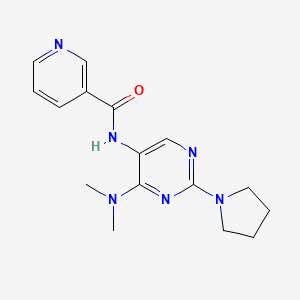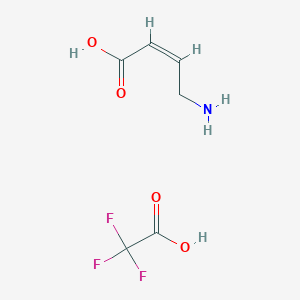
(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Aminobut-2-enoic acid;2,2,2-trifluoroacetic acid: is a compound that combines the properties of both (Z)-4-Aminobut-2-enoic acid and 2,2,2-trifluoroacetic acid The (Z)-4-Aminobut-2-enoic acid is an unsaturated amino acid, while 2,2,2-trifluoroacetic acid is a strong organic acid widely used in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions:
(Z)-4-Aminobut-2-enoic acid: can be synthesized through the reaction of 4-aminobutyric acid with an appropriate dehydrating agent to form the unsaturated amino acid.
2,2,2-Trifluoroacetic acid: is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Industrial Production Methods:
Electrofluorination Method: Acetyl chloride or acetic anhydride is subjected to electrofluorination, producing trifluoroacetyl fluoride, which is then hydrolyzed to form 2,2,2-trifluoroacetic acid.
Oxidation Method: An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate.
化学反応の分析
Types of Reactions:
Substitution: 2,2,2-Trifluoroacetic acid can participate in substitution reactions due to its strong acidic nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in trifluoroacetic acid is used to oxidize aromatic rings.
Reduction: Lithium aluminum hydride is used for the reduction of amides.
Substitution: Various nucleophiles can be used in substitution reactions with 2,2,2-trifluoroacetic acid.
Major Products:
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced amides.
Substitution: Substituted trifluoroacetates.
科学的研究の応用
Chemistry:
Organic Synthesis: 2,2,2-Trifluoroacetic acid is widely used as a reagent in organic synthesis due to its strong acidity and ability to introduce trifluoromethyl groups.
Biology:
Protein Sequencing: It is used in peptide synthesis and protein sequencing due to its ability to cleave peptide bonds.
Medicine:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and as a solvent in industrial processes.
作用機序
Molecular Targets and Pathways:
Acidic Properties: The strong acidity of 2,2,2-trifluoroacetic acid allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products.
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group stabilizes reaction intermediates and enhances the reactivity of the compound.
類似化合物との比較
Acetic Acid: Unlike 2,2,2-trifluoroacetic acid, acetic acid is a weaker acid and lacks the electron-withdrawing trifluoromethyl group.
Trichloroacetic Acid: Trichloroacetic acid is another strong acid but is less acidic than 2,2,2-trifluoroacetic acid due to the presence of chlorine atoms instead of fluorine.
Uniqueness:
特性
IUPAC Name |
(Z)-4-aminobut-2-enoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c5-3-1-2-4(6)7;3-2(4,5)1(6)7/h1-2H,3,5H2,(H,6,7);(H,6,7)/b2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUISKLZGASSRF-ODZAUARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)
![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(cyclopropylmethoxy)acetamide](/img/structure/B2543154.png)
![methyl 4-methoxy-3-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B2543155.png)
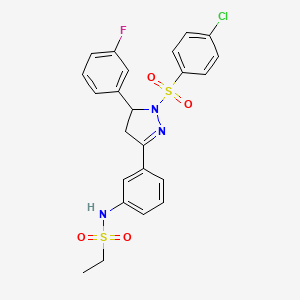
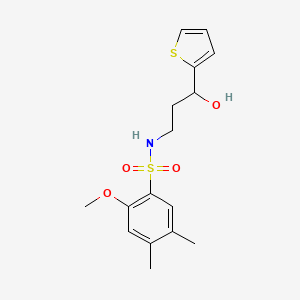
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)
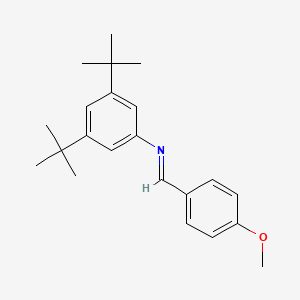
![7-(2,3-dihydro-1H-indole-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2543164.png)
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)
